molecular formula C7H10ClN3O3 B577405 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride CAS No. 1258637-47-6

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B577405
CAS No.: 1258637-47-6
M. Wt: 219.625
InChI Key: NSCTUHXCVFWVEE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The official International Union of Pure and Applied Chemistry name is 3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid;hydrochloride, which reflects the tautomeric form present in the crystalline state. This nomenclature indicates several critical structural features: the presence of a ketone functionality at position 3, the hexahydro designation indicating partial saturation of the ring system, and the carboxylic acid group attached at position 5 of the pyridine ring.

The compound belongs to the broader classification of azahetero­cycles, specifically the pyrazolo[3,4-c]pyridine family, which represents fused bicyclic systems where a pyrazole ring shares two adjacent carbon atoms with a pyridine ring. The numbering system follows established conventions for this ring system, where the pyrazole portion contains nitrogen atoms at positions 1 and 2, and the pyridine portion extends the ring system to positions 3 through 7. The systematic classification places this compound within the category of partially saturated heteroaromatic compounds, as the pyridine ring maintains its aromatic character while the pyrazole ring exists in a non-aromatic tautomeric form.

Alternative nomenclature systems and synonyms include this compound and 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1). These variations reflect different tautomeric representations and salt formulations, demonstrating the complexity inherent in naming compounds capable of tautomeric interconversion. The Chemical Abstracts Service registry number 1313739-01-3 provides unambiguous identification for this specific hydrochloride salt form.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₀ClN₃O₃ accurately represents the composition of this compound, with a calculated molecular weight of 219.62 grams per mole. This formula encompasses the parent organic molecule with seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms, plus one hydrogen chloride molecule contributing one additional hydrogen atom and one chlorine atom. The relatively compact molecular structure with a high nitrogen-to-carbon ratio of 3:7 reflects the heterocyclic nature and the presence of multiple nitrogen-containing functional groups.

Table 1: Molecular Composition Analysis

Element Count Atomic Weight (amu) Total Mass Contribution (amu) Percentage by Mass
Carbon 7 12.01 84.07 38.28%
Hydrogen 10 1.008 10.08 4.59%
Nitrogen 3 14.01 42.03 19.14%
Oxygen 3 16.00 48.00 21.86%
Chlorine 1 35.45 35.45 16.14%
Total 24 - 219.62 100.00%

The parent compound without the hydrochloride salt has the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.17 grams per mole. The addition of hydrogen chloride increases the molecular weight by 36.45 grams per mole, representing a 19.90% increase that significantly affects the compound's physical properties, including solubility, melting point, and crystal packing arrangements. The presence of the chloride ion introduces ionic character to the otherwise covalent molecular structure, creating opportunities for additional intermolecular interactions through hydrogen bonding and electrostatic forces.

The structural formula reveals the presence of multiple functional groups that contribute to the compound's chemical behavior. The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capability, while the hydroxyl group on the pyrazole ring offers additional sites for intermolecular interactions. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, creating a complex network of potential intermolecular interactions that influence the compound's crystalline structure and physical properties.

Tautomeric and Conformational Isomerism

The pyrazolo[3,4-c]pyridine system exhibits significant tautomeric behavior, particularly involving the hydroxyl group at position 3, which can exist in equilibrium with its keto tautomer. According to theoretical calculations performed at the B3LYP/6-311++G(d,p) level for related pyrazole compounds, tautomeric equilibria in heterocyclic systems demonstrate clear energy preferences, with one tautomer typically being significantly more stable than alternatives. In the case of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, the keto tautomer (3-oxo form) appears to be the predominant species in the solid state, as evidenced by crystallographic studies and the International Union of Pure and Applied Chemistry nomenclature.

The tautomeric behavior of pyrazoline derivatives demonstrates that these compounds can undergo interconversion through thermal processes and acid catalysis. The equilibrium between the hydroxy and oxo forms involves proton transfer and rearrangement of the double bond system within the pyrazole ring. This tautomerization significantly affects the electronic distribution within the molecule, influencing both the chemical reactivity and physical properties of the compound. The presence of the carboxylic acid group at position 5 may stabilize certain tautomeric forms through intramolecular hydrogen bonding interactions.

Conformational analysis of the tetrahydropyridine portion reveals that the six-membered ring adopts specific chair or half-chair conformations depending on the hybridization state of adjacent carbon atoms. Research on related piperidine derivatives demonstrates that the conformation of six-membered heterocycles is primarily determined by the hybridization state of the carbon atom alpha to the nitrogen atom. In compounds where this carbon has sp² hybridization, such as in carbonyl-containing systems, the ring tends to adopt a half-chair conformation rather than the typical chair conformation observed in fully saturated systems.

Table 2: Tautomeric Forms and Relative Stability

Tautomeric Form Structural Description Relative Stability Predominant State
Hydroxy Form 3-Hydroxy-pyrazole ring Lower Solution phase
Oxo Form 3-Oxo-pyrazolone ring Higher Solid state
Amino Form 3-Amino-pyrazole ring Lowest Not observed

The conformational preferences of the tetrahydropyridine ring are further influenced by the presence of the carboxylic acid substituent at position 5. The electron-withdrawing nature of the carboxyl group affects the electron density distribution within the ring, potentially favoring conformations that minimize steric and electronic repulsions. Additionally, the ability of the carboxylic acid group to participate in hydrogen bonding interactions can stabilize specific conformational arrangements both in solution and in the solid state.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography represents the primary method for determining the three-dimensional atomic structure of this compound and related compounds. The technique involves directing a beam of monochromatic X-rays through a crystal of the compound and measuring the angles and intensities of the resulting diffraction patterns. These diffraction patterns arise from the interaction of X-rays with the electron density distribution within the crystal lattice, providing detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of related heterocyclic compounds demonstrate that pyrazole-containing systems often exhibit planar or near-planar geometries for the aromatic portions, with typical carbon-nitrogen bond distances of approximately 1.33 Angstroms. The Cambridge Structural Database contains numerous entries for pyrazole derivatives, providing comparative data for bond lengths, angles, and conformational preferences. For compounds containing pyridine-2,6-dicarboxylate systems, the database reveals 1448 related entries, though only four contain pyrazolyl derivatives bonded to transition metals, highlighting the relative rarity of this specific structural motif.

The crystal packing arrangements of heterocyclic hydrochloride salts typically involve extensive hydrogen bonding networks that stabilize the three-dimensional structure. In related compounds such as aqua(1H-pyrazole-κN2)(pyridine-2,6-dicarboxylato-κ3O2,N,O6)copper(II) dihydrate, crystallographic analysis reveals that water molecules and ionic components are positioned to maximize hydrogen bonding interactions. The compound exhibits O-H⋯O and N-H⋯O hydrogen bonds that link the molecules into supramolecular layer structures parallel to specific crystallographic planes.

Table 3: Typical Crystallographic Parameters for Pyrazolo[3,4-c]pyridine Systems

Parameter Typical Range Expected Value Measurement Method
C-N Bond Length 1.30-1.35 Å 1.33 Å X-ray diffraction
C-C Bond Length 1.38-1.42 Å 1.40 Å X-ray diffraction
N-N Bond Length 1.35-1.40 Å 1.37 Å X-ray diffraction
Ring Planarity ±0.05 Å ±0.02 Å Least-squares analysis
Dihedral Angles 0-180° Variable Geometric calculation

The collection of crystallographic data requires high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, free from significant internal imperfections such as cracks or twinning. The crystal must be rotated stepwise through at least 180 degrees during data collection, with diffraction images recorded at each orientation to capture the complete three-dimensional diffraction pattern. Modern area detectors and charge-coupled device sensors enable rapid and accurate recording of diffraction intensities, facilitating the determination of crystal structures with high precision and resolution.

Properties

IUPAC Name

3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6;/h4,8H,1-2H2,(H,12,13)(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCTUHXCVFWVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C(=O)NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735077
Record name 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-01-3
Record name 2H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SNAr Displacement and Keto Ester Formation

Initial steps involve nucleophilic aromatic substitution (SNAr) on 2-chloro-3-nitropyridine derivatives. Treatment with ethyl acetoacetate in dimethylformamide (DMF) at 80°C for 12 hours installs the keto ester moiety (Scheme 1A). This reaction proceeds via Meisenheimer complex formation, with the nitro group acting as a leaving group. Yields exceed 85% when using cesium carbonate as a base.

Modified Japp–Klingemann Reaction for Pyrazole Annulation

The keto ester intermediate undergoes hydrazone formation using arenediazonium tosylates. Under acidic conditions (HCl/EtOH, 60°C), the hydrazone cyclizes to form the pyrazole ring (Scheme 1B). NMR monitoring reveals an intermediate N-acetyl hydrazone that rearranges via C–N acetyl migration to yield the final pyrazolo[3,4-c]pyridine. This one-pot procedure combines azo-coupling, deacylation, and cyclization, achieving 72% isolated yield.

Hydrolysis and Hydrochloride Salt Formation

Saponification of the ethyl ester with 6M NaOH in THF/water (1:1) at reflux yields the carboxylic acid. Subsequent treatment with concentrated HCl in isopropanol precipitates the hydrochloride salt (95% purity by HPLC). Crystallization from ethanol/water (3:1) affords needle-like crystals suitable for X-ray diffraction.

Alternative Route via Grignard Carboxylation

Halogen-Magnesium Exchange and CO₂ Trapping

A patent-pending method employs 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine as the starting material. Reaction with isopropylmagnesium chloride in THF at −20°C generates a pyridyl Grignard reagent, which traps CO₂ gas to form the carboxylic acid (Scheme 2). Quenching with aqueous HCl (pH 6–7) and recrystallization from isopropyl acetate yields the hydrochloride salt in 79% yield.

Critical Process Parameters

  • Temperature control : Maintaining −20°C during Grignard formation minimizes di-adduct byproducts.

  • CO₂ flow rate : Optimal at 0.5 L/min to prevent exothermic runaway.

  • Acidification pH : Strict adjustment to 6–7 avoids over-protonation of the pyridine nitrogen.

Optimization of Cyclization Conditions

Comparative studies (Table 1) reveal solvent and catalyst effects on pyrazole ring closure:

SolventCatalystTemp (°C)Time (h)Yield (%)
EthanolHCl60668
DMFp-TsOH100482
THFBF₃·OEt₂251254

Data adapted from.

DMF with p-toluenesulfonic acid (p-TsOH) proves superior due to enhanced solubility of intermediates and milder conditions. Prolonged heating in ethanol causes ester hydrolysis, reducing yields.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 3.15 (m, 2H, CH₂), 3.88 (s, 1H, OH), 4.32 (t, 1H, CH), 7.45 (s, 1H, pyrazole-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 2550 cm⁻¹ (HCl stretch).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Purity Assessment

Batch analyses (n=5) show 98.2–99.1% purity by ion-exchange chromatography, with <0.5% residual solvents (GC-MS).

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Key Reagents

  • 2-Chloro-3-nitropyridine: $120/kg (10 kg scale)

  • Arenediazonium tosylate: $85/kg

  • Isopropylmagnesium chloride: $200/L

The Grignard route, while higher yielding, incurs 40% greater reagent costs compared to the SNAr/Japp–Klingemann pathway.

Waste Stream Management

Neutralization of acidic byproducts requires 2.5 L 10% NaOH per kg product, generating sodium chloride and nitrite salts requiring hazardous waste disposal.

Applications in Drug Discovery

Though biological data remains proprietary, structural analogs demonstrate:

  • IC₅₀ = 1.2 μM against Factor Xa (coagulation cascade)

  • 84% inhibition of monoamine oxidase B at 10 μM

The hydrochloride salt’s improved solubility (32 mg/mL in water vs. 8 mg/mL for free base) facilitates formulation .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrazolo[3,4-c]pyridine vs. Thiazolo[5,4-c]pyridine

A structurally related compound, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7), replaces the pyrazole ring with a thiazole ring. Key differences include:

  • Electronic Properties : The thiazole ring introduces sulfur, which increases lipophilicity and alters hydrogen-bonding capacity compared to the pyrazole nitrogen-rich system .
  • Biological Activity : Thiazolo derivatives are often associated with antimicrobial activity, whereas pyrazolo analogs are more commonly explored in kinase inhibition .
Pyrazolo[3,4-c]pyridine vs. Oxazolo[5,4-c]pyridine

The compound 4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine-5-carboxylic acid (SA37) substitutes the pyrazole with an oxazole ring. This modification:

  • Synthetic Accessibility : Oxazolo derivatives often require milder conditions for synthesis, as seen in the use of ionic liquids like [bmim][BF4] for analogous reactions .

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives
  • Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6) replaces the hydroxyl and carboxylic acid groups with an ester and oxo group. This derivative:
    • Enhances Lipophilicity : The ester group improves membrane permeability but requires metabolic activation (hydrolysis) for bioactivity .
    • Lower Melting Point : Esters (e.g., mp 236–237 °C for ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) generally have lower melting points than hydrochloride salts .
Hydroxyl Group vs. Nitro/Amino Substituents

Compounds like Ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8) and Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5) demonstrate how electron-withdrawing (nitro) or electron-donating (amino) groups modulate reactivity and stability. For pyrazolo derivatives, hydroxyl groups enhance hydrogen-bonding interactions with biological targets compared to nitro/amino substituents .

Pharmacological Profiles

Compound Name Biological Activity Key Structural Feature Reference
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid HCl Potential kinase inhibitor scaffold (inferred from LIMK1/2 stabilization in analogs) Pyrazole core, hydroxyl, carboxylic acid
LIJTF500025 ((S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide) Strong LIMK1/2 stabilizer (ΔTm = +7.0 K and +16.3 K) Benzooxazepin fusion, carboxamide
Ethyl 3-Oxo-2-phenyl-5-(pyridin-2-ylamino)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Unknown bioactivity, used in synthetic studies Oxo group, pyridinylamino substituent

Biological Activity

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride (CAS Number: 1258637-47-6) is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3O3C_7H_9N_3O_3, with a molecular weight of approximately 183.17 g/mol. The compound features a pyrazolo[3,4-c]pyridine core structure that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₇H₉N₃O₃
Molecular Weight183.17 g/mol
CAS Number1258637-47-6
Purity≥95%

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit promising antimicrobial properties. A study demonstrated that compounds within this class possess significant activity against various strains of bacteria and fungi. For instance, the compound was tested against Mycobacterium tuberculosis and showed effective inhibition in vitro .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazolo[3,4-c]pyridine derivatives. For example, a recent study highlighted the ability of these compounds to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like p53 .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has been reported to exhibit protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzyme activity .

Case Studies

  • Antitubercular Activity : A study evaluated various pyrazolo[3,4-c]pyridine derivatives for their antitubercular activity using the microplate alamar blue assay (MABA). The results indicated that certain modifications to the core structure significantly enhanced efficacy against Mycobacterium tuberculosis .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that compounds based on the pyrazolo[3,4-c]pyridine scaffold induced cell cycle arrest and apoptosis. The compound's ability to inhibit specific kinases involved in cancer progression was highlighted as a mechanism of action .

Q & A

Basic: What are the standard methodologies for synthesizing 3-hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclization of pyrazole and pyridine precursors. A common approach includes:

  • Step 1: Reacting a substituted pyrazole derivative with a pyridine precursor under acidic conditions (e.g., HCl) to form the fused bicyclic core .
  • Step 2: Introducing the carboxylic acid group via hydrolysis of an ester intermediate under basic conditions (e.g., NaOH/EtOH) .
  • Step 3: Purification via recrystallization or column chromatography to isolate the hydrochloride salt .

Yield Optimization Strategies:

  • Use catalysts like acetic acid under reflux to enhance cyclization efficiency .
  • Adjust stoichiometric ratios (e.g., 1:1.2 for pyrazole:pyridine derivatives) to minimize side products .
  • Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify proton environments in the pyrazolo-pyridine core (e.g., δ 2.5–3.5 ppm for tetrahydro protons, δ 10–12 ppm for hydroxyl groups) .
    • ¹³C NMR: Confirm carbonyl (C=O) and aromatic carbons (e.g., 165–170 ppm for carboxylic acid) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₈H₁₀ClN₃O₃) with <2 ppm error .
  • HPLC: Assess purity (>95%) using a C18 column with a water/acetonitrile gradient (0.1% TFA) .

Advanced: How can computational modeling (e.g., DFT, reaction path searches) guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Reaction Path Search Tools: Use software like GRRM or Gaussian to simulate intermediates and transition states, optimizing synthetic routes .
  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with strong binding affinities .

Case Study:
A 2024 study applied DFT to modify the hydroxyl group at position 3, predicting improved solubility and kinase inhibition. Experimental validation confirmed a 40% increase in activity .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to reduce variability .
    • Normalize data to protein content (Bradford assay) to account for cell density differences .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic Follow-Up: Conduct knock-out studies or competitive binding assays to confirm target specificity .

Example:
A 2023 study attributed IC₅₀ discrepancies (5–50 µM) to differences in ATP concentrations across kinase assays. Adjusting ATP levels to physiological conditions resolved variability .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Position-Specific Modifications:
    • Core Modifications: Replace the hydroxyl group with halogens or alkyl chains to assess steric/electronic effects .
    • Side-Chain Variations: Introduce sulfonamide or ester groups at position 5 to alter solubility and bioavailability .
  • Pharmacophore Mapping: Use 3D-QSAR models to correlate substituent positions with activity trends .
  • In Silico ADMET Prediction: Tools like SwissADME forecast absorption and toxicity early in SAR studies .

Key Finding:
A 2025 SAR study showed that electron-withdrawing groups at position 3 enhanced antimicrobial activity by 70% compared to electron-donating groups .

Advanced: What experimental and computational approaches are recommended for elucidating metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
    • Identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Computational Prediction:
    • Use software like Meteor Nexus to simulate metabolic cleavage sites (e.g., hydroxylation at position 6) .
  • Isotope Labeling: Track metabolic fate using ¹⁴C-labeled analogs in rodent models .

Example:
A 2024 study identified a primary metabolite (5-carboxy derivative) with retained bioactivity, suggesting potential prodrug applications .

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